REACTION_CXSMILES
|
[ClH:1].Cl.[NH2:3][CH2:4][C:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([OH:8])[CH2:6][NH2:7].[CH:15](OCC)=O.O.Cl>C(O)C.CO>[ClH:1].[OH:8][C:5]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][NH:3][CH:15]=[N:7][CH2:6]1 |f:0.1.2,8.9|
|
Name
|
1,3-diamino-2-phenylpropan-2-ol dihydrochloride
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCC(CN)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It is then heated at 100° C. under reduced pressure (vacuum
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the evaporation residue is triturated with ether, acetone and chloroform
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from an ethanol/diethyl ether mixture (1:1 v/v)
|
Type
|
CUSTOM
|
Details
|
to give 6 g (yield: 84%) of CRL 41 382
|
Type
|
CUSTOM
|
Details
|
M.p. (inst.)=206° C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.OC1(CN=CNC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |